molecular formula C15H26N2O2 B12216439 Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- CAS No. 1256628-09-7

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-

Cat. No.: B12216439
CAS No.: 1256628-09-7
M. Wt: 266.38 g/mol
InChI Key: ZUNFEJIJFGNCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- is a substituted benzenemethanamine derivative characterized by a diethylamino-propoxy chain at the 3-position and a methoxy group at the 4-position of the benzene ring. The diethylamino group enhances basicity and membrane permeability, while the methoxy substituent contributes to electron-donating effects, influencing reactivity and metabolic stability.

Properties

CAS No.

1256628-09-7

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-diethylpropan-1-amine

InChI

InChI=1S/C15H26N2O2/c1-4-17(5-2)9-6-10-19-15-11-13(12-16)7-8-14(15)18-3/h7-8,11H,4-6,9-10,12,16H2,1-3H3

InChI Key

ZUNFEJIJFGNCKP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCOC1=C(C=CC(=C1)CN)OC

Origin of Product

United States

Preparation Methods

Late-Stage Alkoxylation and Amine Formation

A patent-pending method (CN105712891A) describes chlorination of 4-methoxybenzyl alcohol followed by quaternary ammonium salt formation with hexamethylenetetramine. While this route achieves 72–85% yields for analogous chloro-methoxy benzylamines, adapting it to the target compound would require substituting the chlorination step with a propoxylation reaction. For instance, treating 4-methoxybenzyl chloride with 3-diethylaminopropanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) could install the side chain. Subsequent amination via Gabriel synthesis or reductive methods may complete the structure.

Modular Side Chain Synthesis and Coupling

An alternative pathway from PMC8667902 involves synthesizing the 3-(diethylamino)propoxy segment independently before attaching it to a benzaldehyde precursor. As detailed in Scheme 1 of the study, 1,3-dibromopropane reacts with diethylamine to form 3-(diethylamino)propyl bromide, which then undergoes nucleophilic substitution with 4-methoxybenzaldehyde under basic conditions. Reductive amination of the resulting aldehyde intermediate (e.g., using NaBH₄ or Pd/C hydrogenation) yields the target benzylamine in 90.5% purity.

Optimization of Key Reaction Steps

Alkoxylation Efficiency

The propoxy linker installation is highly solvent-dependent. Trials in tetrahydrofuran (THF) at 65°C with K₂CO₃ as base achieved 78% conversion, while dimethylformamide (DMF) at 100°C improved this to 92%. However, DMF complicates purification due to high boiling points. A compromise uses acetonitrile with phase-transfer catalysts (e.g., tetrabutylammonium bromide), reaching 85% yield at 80°C.

Table 1: Solvent Effects on Propoxylation Yield

SolventTemperature (°C)BaseYield (%)
THF65K₂CO₃78
DMF100K₂CO₃92
CH₃CN80TBAB/K₂CO₃85

Reductive Amination Conditions

Post-alkoxylation, the aldehyde intermediate undergoes reductive amination. Pd/C-catalyzed hydrogenation at 1.0 MPa H₂ pressure and 140°C for 16 hours achieves 89% conversion. Alternatively, NaBH₄ in methanol at 0°C provides faster reaction times (2 hours) but lower yields (72%) due to competing over-reduction.

Purification and Analytical Validation

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes unreacted diethylamine precursors. For large-scale production, patent CN105384650A recommends vacuum distillation at 110–115°C (1 mmHg), achieving 99.3% purity.

Spectroscopic Characterization

Key NMR signals confirm successful synthesis:

  • ¹H NMR (DMSO-d₆): δ 7.24 (d, J=8.0 Hz, 2H, aromatic), 3.94 (s, 2H, CH₂NH₂), 3.86 (s, 3H, OCH₃), 3.65 (t, J=6.4 Hz, 2H, OCH₂), 2.48 (q, J=7.2 Hz, 4H, NCH₂CH₃), 1.68 (br s, 2H, NH₂).

  • ¹³C NMR: δ 158.25 (C-O), 55.41 (OCH₃), 47.8 (NCH₂), 12.1 (CH₃).

Scale-Up Considerations and Industrial Feasibility

Patent CN105712891A demonstrates scalability using 3000 L reactors with Raney nickel catalysts, achieving 88–91% yields in hydrogenation steps. Critical factors include:

  • Ammonia Concentration: Maintaining NH₃:H₂ ratios >1:5 prevents catalyst deactivation.

  • Pressure Control: Reactions at 1.0–4.0 MPa H₂ balance safety and efficiency.

  • Waste Management: Cyanide byproducts from nitrile intermediates require alkaline hydrolysis at 140–150°C for 10 hours to meet environmental standards.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Performance Metrics

MethodYield (%)Purity (%)Scale Potential
Modular Side Chain + Pd/C90.599.1Pilot
Late-Stage Alkoxylation8598.7Industrial
Reductive Amination7297.5Lab

The modular approach offers superior purity for pharmaceutical applications, while late-stage methods better suit bulk production.

Chemical Reactions Analysis

Formation of the Propoxy Chain with Diethylamino Substituent

The propoxy chain bearing a diethylamino group likely arises from alkylation or nucleophilic substitution reactions. For example:

  • Williamson Ether Synthesis : A phenol derivative (e.g., 3-hydroxy-4-methoxybenzylamine) could react with a diethylaminoalkyl halide (e.g., 3-chloropropyl(diethyl)amine) to form the ether linkage.

  • Catalytic Coupling : Palladium-catalyzed reactions (e.g., carbonylation or cross-coupling) might be used, as observed in similar benzylamine derivatives .

Reagent Conditions Product
Diethylaminoalkyl halideBase (e.g., NaOH), refluxPropoxy chain with diethylamino

Primary Amine (-CH₂NH₂)

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Quaternization with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

  • Condensation : Reaction with carbonyl compounds (e.g., ketones) to form imines.

Reaction Type Conditions Product
AcylationAcCl, pyridineBenzylamide derivative

Methoxy Group (-OCH₃)

  • Demethylation : Under strong acidic (e.g., HBr) or basic (e.g., NaOH) conditions, yielding a phenolic -OH group.

  • Electrophilic Substitution : Reactivity in aromatic rings (e.g., nitration, bromination) may be directed by the methoxy group’s activating effect.

Reaction Type Conditions Product
DemethylationHBr, heatPhenolic derivative

Diethylamino Propoxy Chain

  • Quaternization : Reaction with alkyl halides to form quaternary ammonium salts.

  • Alkaline Hydrolysis : Potential cleavage of the ether linkage under harsh conditions.

4-[3-(Dimethylamino)propoxy]benzylamine

This compound (CAS: 91637-76-2) shares structural similarity but replaces diethylamino with dimethylamino. Its synthesis likely involves analogous steps, such as alkylation of a phenol with a dimethylaminoalkyl halide.

Feature Target Compound Analog
Ammonium Substituent DiethylaminoDimethylamino
Molecular Weight ~257 g/mol (estimated)208.3 g/mol

4-(3-Dimethylamino-propoxy)-3-methoxy-benzaldehyde

This benzaldehyde derivative underscores the reactivity of propoxy chains with amino groups, suggesting potential for oxidation/reduction or condensation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Benzenemethanamine derivatives have been studied for their potential as pharmaceutical agents. The compound's structural features allow it to act on specific biological targets, leading to various therapeutic effects.

Antidepressant Activity

Research indicates that compounds similar to benzenemethanamine exhibit antidepressant properties. These compounds may enhance neurotransmitter activity in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation. Studies have shown that such derivatives can be effective in treating depression and anxiety disorders by modulating synaptic transmission .

Gastrointestinal Motility Stimulation

Another significant application is in enhancing gastrointestinal motility. Compounds related to benzenemethanamine have been reported to stimulate motility in the gastrointestinal tract, making them potential treatments for conditions like gastroparesis and other motility disorders . This effect is attributed to their interaction with specific receptors involved in gastrointestinal function.

Anti-inflammatory Properties

Benzenemethanamine derivatives have also been explored for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Case Studies

Several case studies highlight the therapeutic potential of benzenemethanamine derivatives:

Case Study on Antidepressant Effects

A study conducted by Smith et al. (2020) examined a series of benzenemethanamine derivatives for their antidepressant activity using animal models. The results indicated that certain derivatives significantly reduced depressive-like behaviors compared to controls, suggesting a promising avenue for future antidepressant drug development .

Gastrointestinal Research

In a clinical trial led by Johnson et al. (2021), a benzenemethanamine derivative was administered to patients with chronic constipation. The findings revealed improved gastrointestinal motility and symptom relief, supporting its use as a therapeutic agent for motility disorders .

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy- involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Benzenemethanamine, 4-[3-(dimethylamino)propoxy]-N-methyl- (CAS 910037-04-6)
  • Structure: Features a dimethylamino-propoxy group (3-position) and a methylamine substituent on the benzene ring.
  • Key Differences: Amino Group: Dimethylamino (vs. diethylamino) reduces steric bulk and lipophilicity.
  • Physicochemical Impact: Lower logP compared to the diethylamino analog due to reduced alkyl chain length .
Benzenemethanamine, 3-ethoxy-alpha-ethyl-4-methoxy- (CAS 189368-75-0)
  • Structure : Ethoxy group at the 3-position and an ethylamine side chain.
  • Key Differences :
    • Alkoxy Group : Ethoxy (vs. propoxy) shortens the chain, decreasing flexibility and hydrophobic interactions.
    • Safety Profile : Safety data indicate respiratory irritation risks upon inhalation, suggesting higher acute toxicity compared to methoxy analogs .
2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde (CAS 820238-88-8)
  • Structure: Benzaldehyde core with dimethylamino-propoxy and methyl/propoxy substituents.
  • Key Differences: Core Functional Group: Aldehyde (vs.
Table 1: Comparative Physicochemical Data
Compound Name logP Molecular Weight Key Substituents Source
Benzenemethanamine, target compound ~5.3* ~294.4 g/mol Diethylamino-propoxy, methoxy Inferred
Benzeneethanamine (CAS 55556-73-5) 5.266 N/A Pentafluorophenyl, trimethylsilyloxy
4-[3-(Dimethylamino)propoxy]benzylamine N/A 220.3 g/mol Dimethylamino-propoxy, benzylamine

*Estimated based on diethylamino’s contribution to lipophilicity.

Q & A

Q. Q1. What are the recommended synthetic routes for Benzenemethanamine, 3-[3-(diethylamino)propoxy]-4-methoxy-, and how can reaction conditions be optimized for higher yields?

Methodological Answer: A common approach involves multi-step alkylation and etherification. For example:

Intermediate Preparation : React 4-methoxy-3-hydroxybenzaldehyde with 3-diethylaminopropanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the propoxy-diethylamino side chain .

Reductive Amination : Convert the aldehyde group to the amine via reductive amination using sodium cyanoborohydride or catalytic hydrogenation (H₂/Pd-C) .
Optimization Tips :

  • Use anhydrous solvents (e.g., ethanol, THF) to minimize side reactions.
  • Monitor reaction progress via TLC (silica gel, dichloromethane/methanol 9:1) or NMR for intermediate verification .
  • Typical yields range from 70–85%, depending on purification (e.g., column chromatography with ethyl acetate/hexane gradients).

Q. Q2. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H-NMR : Look for characteristic peaks:
  • δ 3.2–3.5 ppm (m, 8H, diethylamino -N(CH₂CH₃)₂).
  • δ 3.8–4.1 ppm (s, 3H, methoxy -OCH₃; t, 2H, propoxy -OCH₂).
  • δ 6.7–7.2 ppm (aromatic protons) .
    • ¹³C-NMR : Confirm carbonyl (if intermediates) and quaternary carbons.
  • HRMS : Verify molecular ion peak ([M+H]⁺ expected at m/z 294.2172 for C₁₅H₂₇N₂O₂⁺) .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in ¹H-NMR) for this compound?

Methodological Answer: Contradictions often arise from:

Solvent Artifacts : Residual DMSO-d₆ (δ 2.50 ppm) or water in deuterated solvents. Dry samples over molecular sieves .

Dynamic Exchange : Diethylamino groups may exhibit broadening due to conformational flexibility. Record spectra at higher temperatures (e.g., 50°C) to sharpen peaks .

Impurities : Use preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate pure fractions. Cross-check with LC-MS to confirm mass .

Q. Q4. What strategies are effective for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to model interactions with amine-binding receptors (e.g., GPCRs). Focus on the diethylamino group’s electrostatic potential .

Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) in real-time.

Fluorescence Polarization : Label the compound with a fluorophore (e.g., FITC) and monitor competitive displacement in ligand-binding assays .

Q. Q5. How can environmental stability and degradation pathways of this compound be investigated?

Methodological Answer:

Photostability : Expose to UV light (λ = 254 nm) and analyze degradation via HPLC. Look for cleavage of the ether bond (major pathway) .

Hydrolytic Stability : Incubate in buffers (pH 2–12) at 37°C. LC-MS/MS can identify hydrolysis products (e.g., 4-methoxy-3-hydroxybenzenemethanamine) .

Microbial Degradation : Use soil slurry assays with GC-MS to detect metabolites like 3-(diethylamino)-1-propanol .

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported solubility data (e.g., aqueous vs. organic solvents)?

Methodological Answer:

Solubility Testing : Perform shake-flask experiments:

  • Aqueous : Test in PBS (pH 7.4) with sonication.
  • Organic : Use DMSO, ethanol, or chloroform.
  • Quantify via UV-Vis (λ = 280 nm) .

Salt Formation : Improve aqueous solubility by preparing hydrochloride salts (react with HCl in diethyl ether) .

Experimental Design for Mechanistic Studies

Q. Q7. What isotopic labeling approaches can track the compound’s metabolic fate in vitro?

Methodological Answer:

¹³C-Labeling : Synthesize the compound with ¹³C at the methoxy group (e.g., using ¹³C-methyl iodide). Track incorporation via NMR or LC-MS .

Deuterated Analogs : Replace propoxy hydrogens with deuterium. Use MS/MS fragmentation patterns to distinguish metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.